

Spectroscopic Profile of 3,5-Diaminophenol: A Technical Guide

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Compound of Interest

Compound Name: **3,5-Diaminophenol**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Diaminophenol**, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The spectroscopic data presented below has been compiled from predictive models and analysis of structurally similar compounds, providing a reliable reference for the characterization of **3,5-Diaminophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for **3,5-Diaminophenol** in a common solvent like DMSO-d₆ are summarized below.

¹H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.5 - 9.5	Singlet (broad)	1H	Phenolic -OH
~5.8 - 6.0	Triplet	1H	Aromatic C4-H
~5.2 - 5.4	Doublet	2H	Aromatic C2-H, C6-H
~4.5 - 5.0	Singlet (broad)	4H	Amino -NH ₂

¹³C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~158 - 160	C1-OH
~148 - 150	C3-NH ₂ , C5-NH ₂
~95 - 97	C2, C6
~92 - 94	C4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for **3,5-Diaminophenol** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3200	Strong, Broad	O-H and N-H stretching
3200 - 3000	Medium	Aromatic C-H stretching
1630 - 1570	Strong	N-H bending and Aromatic C=C stretching
1500 - 1400	Medium	Aromatic C=C stretching
1350 - 1250	Strong	C-N stretching
1250 - 1150	Strong	C-O stretching
900 - 680	Medium-Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted data for **3,5-Diaminophenol** under electron ionization (EI) is presented. The molecular weight of **3,5-Diaminophenol** is 124.14 g/mol .[\[1\]](#)

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
124	100	[M] ⁺ (Molecular Ion)
107	Moderate	[M - NH ₃] ⁺
95	Moderate	[M - HCN] ⁺
80	Moderate	[M - CO - NH ₂] ⁺
69	High	[C ₄ H ₅ N] ⁺
53	Moderate	[C ₄ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **3,5-Diaminophenol**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3,5-Diaminophenol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .

- Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.
 - Assign the peaks based on their chemical shifts, multiplicities, and integration values.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of solid **3,5-Diaminophenol** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

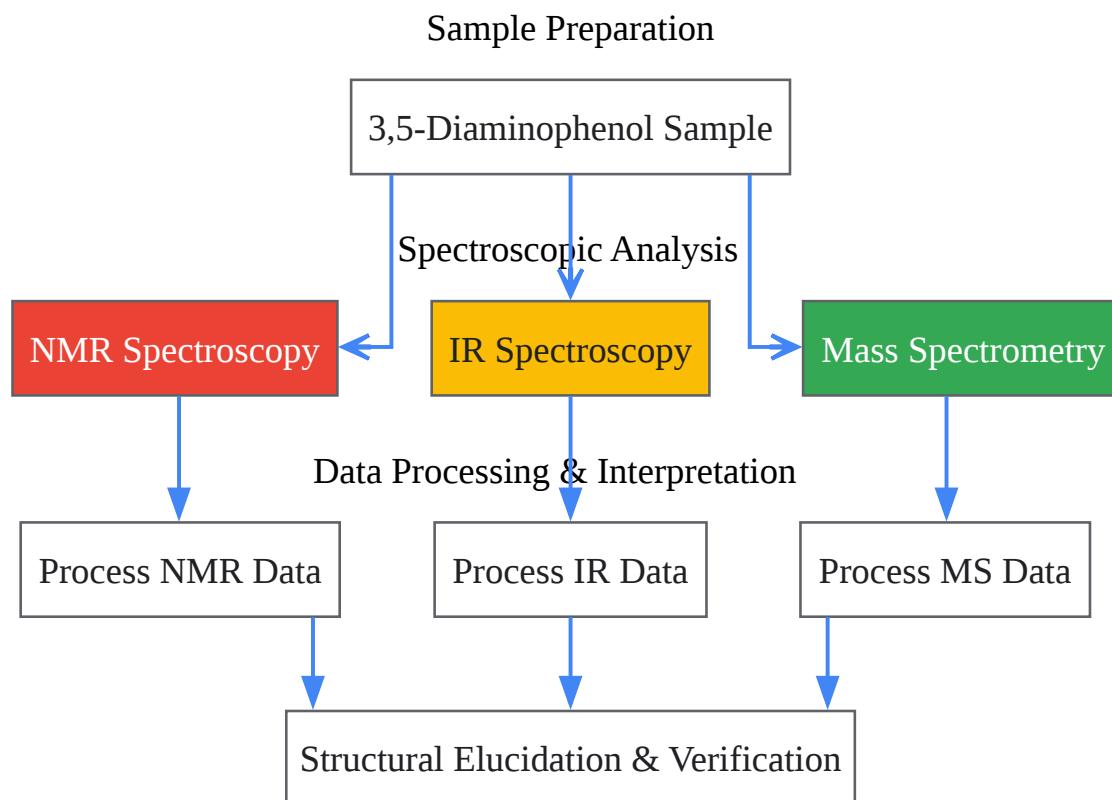
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands.

Mass Spectrometry Protocol

- Sample Preparation and Introduction:
 - Dissolve a small amount of **3,5-Diaminophenol** in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 200-250 °C.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
- Data Processing:
 - The mass spectrum will be generated, showing the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).
 - Identify the molecular ion peak and major fragment ions.
 - Propose fragmentation pathways to explain the observed ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Diaminophenol**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 3,5-Diaminophenol | C₆H₈N₂O | CID 10197681 - PubChem [pubchem.ncbi.nlm.nih.gov]

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